2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride
CAS No.: 1423027-18-2
Cat. No.: VC2575360
Molecular Formula: C7H18Cl2N2O
Molecular Weight: 217.13 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1423027-18-2 |
---|---|
Molecular Formula | C7H18Cl2N2O |
Molecular Weight | 217.13 g/mol |
IUPAC Name | 2-(piperidin-4-ylamino)ethanol;dihydrochloride |
Standard InChI | InChI=1S/C7H16N2O.2ClH/c10-6-5-9-7-1-3-8-4-2-7;;/h7-10H,1-6H2;2*1H |
Standard InChI Key | VMGALVRHHOQQPZ-UHFFFAOYSA-N |
SMILES | C1CNCCC1NCCO.Cl.Cl |
Canonical SMILES | C1CNCCC1NCCO.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring containing a nitrogen atom. The compound possesses a distinctive structural arrangement with an aminoethanol group attached at the 4-position of the piperidine ring, forming a secondary amine linkage. The molecule exists as a dihydrochloride salt, which enhances its stability and solubility properties compared to the free base form.
The complete chemical identification parameters of the compound are presented in Table 1:
Parameter | Value |
---|---|
CAS Number | 1423027-18-2 |
Chemical Formula | C₇H₁₈Cl₂N₂O |
Molecular Weight | 217.14 g/mol |
MDL Number | MFCD22628534 |
PubChem CID | 71757509 |
IUPAC Name | 2-(piperidin-4-ylamino)ethanol; dihydrochloride |
Standard InChI | InChI=1S/C7H16N2O.2ClH/c10-6-5-9-7-1-3-8-4-2-7;;/h7-10H,1-6H2;2*1H |
InChI Key | VMGALVRHHOQQPZ-UHFFFAOYSA-N |
SMILES Notation | C1CNCCC1NCCO.Cl.Cl |
Table 1: Chemical Identification Parameters of 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride
The structural formula of the compound illustrates a piperidine ring with an aminoethanol moiety attached at the 4-position. The dihydrochloride form indicates that both nitrogen atoms (the piperidine nitrogen and the secondary amine nitrogen) are protonated, with each associated with a chloride counterion.
Physical Properties and Characteristics
2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride appears as a powder at room temperature. This physical state facilitates its handling, storage, and utilization in laboratory settings. The compound requires specific storage conditions to maintain its stability and purity.
Property | Description |
---|---|
Physical Appearance | Powder |
Recommended Storage Temperature | 4°C |
Solubility | Soluble in polar solvents (water, methanol, ethanol) |
Stability | Stable under recommended storage conditions |
Table 2: Physical Properties of 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride
The dihydrochloride salt form significantly influences the compound's physical properties, particularly its solubility profile. As a salt, it demonstrates enhanced water solubility compared to its free base counterpart, making it more suitable for aqueous applications in chemical and biological research.
Structural Relationship to Similar Compounds
Understanding the structural relationships between 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride and similar compounds provides valuable insights into its potential applications and chemical behavior. Several structurally related compounds have been documented in chemical databases, including:
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2-(Piperidin-4-yl)ethan-1-ol (CAS: 622-26-4), which lacks the amino linkage but maintains the ethanol moiety attached directly to the piperidine ring
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2-{(Piperidin-4-yl)methylamino}ethan-1-ol dihydrochloride (CAS: 1909326-14-2), which contains an additional methyl and isopropyl group at specific positions
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2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride (CAS: 1219979-66-4), featuring an ethyl group on the amino nitrogen
These structural analogues demonstrate the versatility of the piperidine scaffold and the various substitution patterns possible at the 4-position, which can significantly influence the compounds' chemical and biological properties.
Functional Group | Potential Reactions |
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Secondary Amine (NH) | Alkylation, acylation, conversion to amides/sulfonamides |
Primary Alcohol (OH) | Oxidation to aldehyde/carboxylic acid, esterification, etherification |
Piperidine Nitrogen | Alkylation, acylation, quaternization |
Table 3: Reactive Functional Groups and Potential Transformations
The compound can undergo numerous transformations, making it a versatile building block for medicinal chemistry and organic synthesis applications. The alcohol group can be oxidized to aldehydes or carboxylic acids, while the amine groups can participate in various coupling reactions to form more complex structures.
Applications in Research and Development
2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride serves as an important intermediate in the synthesis of more complex molecules with potential applications in pharmaceutical research. American Elements, a supplier of this compound, categorizes it under their "life science products," indicating its relevance to biological and medicinal research .
Piperidine derivatives similar to this compound have demonstrated various biological activities, including:
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Enzyme inhibition properties
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Receptor binding capabilities
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Potential neuroprotective effects
The presence of both amine and alcohol functional groups makes this compound particularly valuable as a chemical building block, allowing for selective functionalization and incorporation into larger molecular frameworks. Its dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in biological assays and medicinal chemistry applications.
Purity Grade | Application |
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Standard Grade | General research purposes |
High Purity (99%) | Advanced research applications |
Ultra High Purity (99.9%+) | Specialized applications requiring exceptional purity |
Table 4: Available Purity Grades and Applications
The compound can also be manufactured according to customer specifications, including different grades such as:
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Mil Spec (military grade)
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ACS, Reagent and Technical Grades
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Pharmaceutical Grades
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Optical, Semiconductor, and Electronics Grades
This flexibility in production capabilities allows researchers to obtain the compound with properties tailored to their specific applications, from basic research to advanced pharmaceutical development.
Related Compounds and Derivatives
Several structurally related compounds deserve mention due to their structural similarity and potential for similar applications:
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2-Amino-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]ethan-1-ol dihydrochloride, which contains a propargyl group on the piperidine nitrogen and an amino group instead of the secondary amine
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2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride, which incorporates a phenyl ring between the piperidine and the ethylamine moiety
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2-(Piperidin-4-yl)ethanol hydrochloride, a simpler analogue lacking the amino group between the piperidine and ethanol portions
These related compounds highlight the versatility of the piperidine scaffold and demonstrate how subtle structural modifications can be introduced to tune the properties and potential applications of these molecules.
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